

electronic properties and molecular structure of 3-Chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxybenzaldehyde

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An In-Depth Technical Guide to the Molecular Structure and Electronic Properties of **3-Chloro-4-hydroxybenzaldehyde**

Introduction

3-Chloro-4-hydroxybenzaldehyde (3Cl4HBA), identified by CAS number 2420-16-8, is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.^{[1][2]} Its utility spans various sectors, notably in the production of flavor agents like ethyl vanillin and as a precursor for novel ferrocene hydrazone compounds.^[1] The chemical behavior and synthetic potential of 3Cl4HBA are fundamentally governed by its molecular architecture and the distribution of electrons within the structure. The presence of three distinct functional groups on the benzene ring—an electron-withdrawing aldehyde group, an electron-donating hydroxyl group, and an electronegative chloro group—creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

This technical guide offers a comprehensive exploration of the molecular and electronic properties of **3-Chloro-4-hydroxybenzaldehyde**. We will dissect its structural geometry, delve into its characterization through key spectroscopic techniques, and analyze its electronic landscape using theoretical computational methods. The objective is to provide researchers, scientists, and drug development professionals with a cohesive and in-depth understanding of this versatile chemical intermediate, grounded in both experimental data and computational insights.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a molecule are its identity and bulk physical properties. These data are critical for handling, characterization, and application.

Table 1: Chemical Identifiers for **3-Chloro-4-hydroxybenzaldehyde**

Identifier	Value	Source
IUPAC Name	3-chloro-4-hydroxybenzaldehyde	[2]
CAS Number	2420-16-8	[1][2][3]
Molecular Formula	C ₇ H ₅ ClO ₂	[1][2][4]
Molecular Weight	156.57 g/mol	[4][5][6]
InChIKey	VGSOCYWCRMXQAB-UHFFFAOYSA-N	[2][4][7]
SMILES	<chem>C1=CC(=C(C=C1C=O)Cl)O</chem>	[2]

Table 2: Physicochemical Properties of **3-Chloro-4-hydroxybenzaldehyde**

Property	Value	Source
Appearance	White to light yellow or pink solid/powder	[1][3]
Melting Point	133-147 °C	[1][3][5][8]
Density	~1.404 g/cm ³	[1][9]
Boiling Point	251.1±20.0 °C at 760 mmHg	[9]

Molecular Structure and Geometry

Fundamental Structure

The structure of **3-Chloro-4-hydroxybenzaldehyde** consists of a benzene ring substituted at position 1 with an aldehyde (-CHO) group, at position 4 with a hydroxyl (-OH) group, and at position 3 with a chlorine (-Cl) atom. This arrangement of substituents is crucial as their electronic-donating and -withdrawing effects modulate the electron density of the aromatic ring and influence the molecule's overall properties.

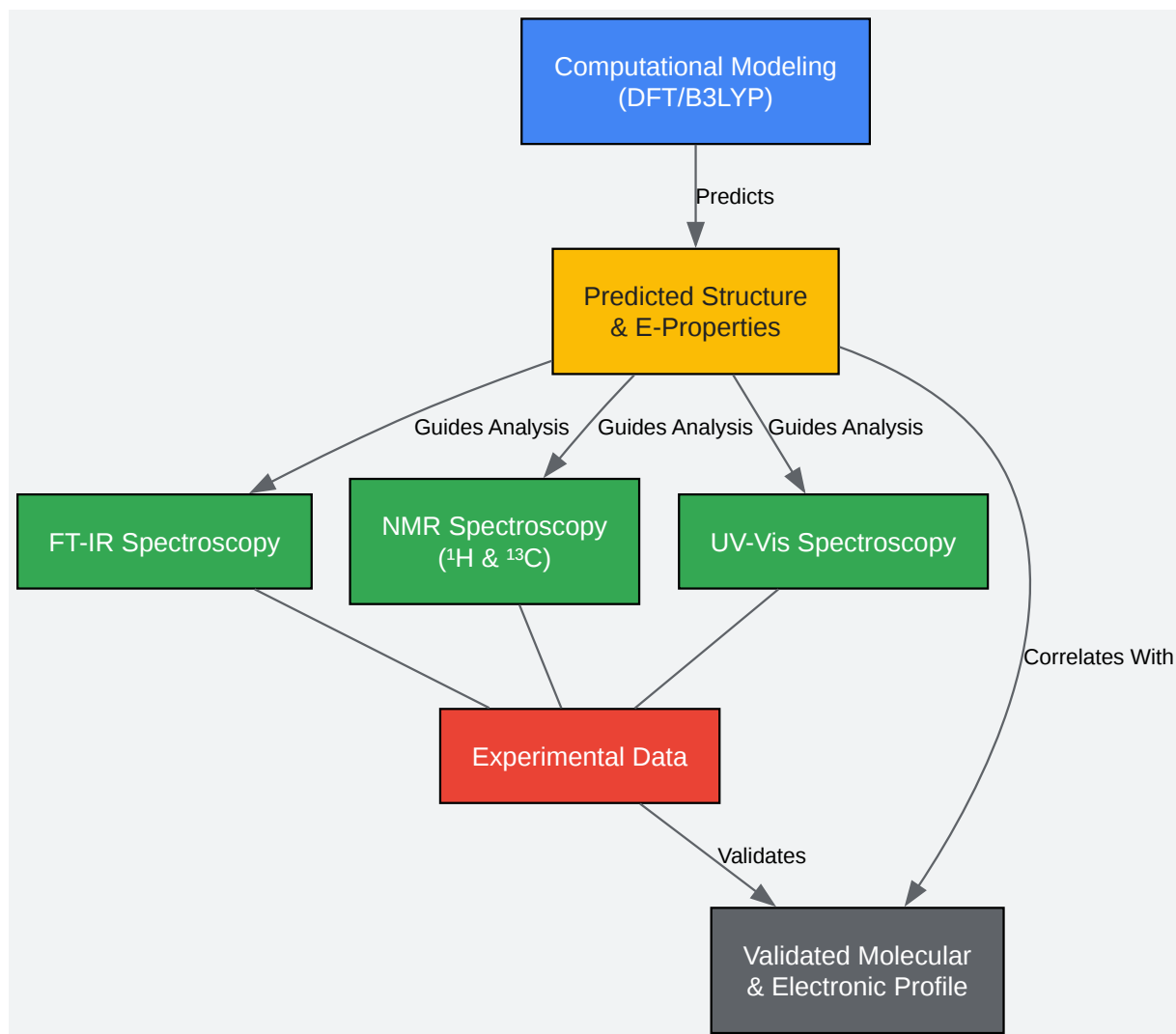
Conformational Analysis and Intramolecular Interactions

The relative orientation of the aldehyde and hydroxyl groups can lead to different conformers. Computational studies, such as those employing Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) methods, are essential for determining the most stable equilibrium structure.^[10] For **3-Chloro-4-hydroxybenzaldehyde**, the conformation where the aldehydic group is in a cis orientation with respect to the hydroxyl group and chlorine is found to be the most stable.^[10] This stability is often influenced by intramolecular hydrogen bonding, where a weak interaction between the hydroxyl proton and the carbonyl oxygen (O-H...O) can occur, which is also suggested by a broad IR band observed around 3180 cm⁻¹.^[10]

Caption: Molecular structure of **3-Chloro-4-hydroxybenzaldehyde**.

Spectroscopic Characterization: A Validating Workflow

The elucidation of a definitive molecular structure requires a synergistic approach, combining theoretical predictions with empirical evidence. Spectroscopic techniques provide this crucial experimental validation, each probing different aspects of the molecule's physical and electronic nature. The workflow below illustrates the interplay between computational modeling and laboratory analysis.



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Caption: Workflow for Spectroscopic and Computational Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For

3Cl4HBA, FT-IR is indispensable for confirming the presence of the hydroxyl, aldehyde, and aromatic components.

Experimental Protocol (KBr Pellet Method):

- Preparation: Thoroughly grind 1-2 mg of the **3-Chloro-4-hydroxybenzaldehyde** sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} , and collect a background spectrum of air to subtract from the sample spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for **3-Chloro-4-hydroxybenzaldehyde**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Significance
O-H Stretch	3200 - 3400 (broad)	Confirms the hydroxyl group; broadening is indicative of hydrogen bonding. [10]
C-H Stretch (Aromatic)	3000 - 3100	Indicates the C-H bonds of the benzene ring.
C=O Stretch (Aldehyde)	~1660 - 1700	A strong, sharp peak characteristic of the carbonyl group in an aromatic aldehyde. [10]
C-C Stretch (Aromatic)	1400 - 1600	Multiple bands corresponding to the vibrations of the benzene ring skeleton.
C-Cl Stretch	600 - 800	Confirms the presence of the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can distinguish between chemically non-equivalent nuclei, providing information on connectivity, chemical environment, and stereochemistry.

Experimental Protocol (¹H NMR):

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-4-hydroxybenzaldehyde** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference point (δ = 0.00 ppm).
- Analysis: Place the NMR tube in the spectrometer.

- **Data Acquisition:** Acquire the spectrum, ensuring proper shimming of the magnetic field to obtain high-resolution signals. Process the resulting free induction decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

^1H NMR Analysis: The ^1H NMR spectrum provides a wealth of structural information. Based on reported data, the following signals are expected^[3]:

- $\delta \sim 9.84$ ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton (-CHO).
- $\delta \sim 7.90$ ppm (doublet, 1H): Aromatic proton adjacent to the aldehyde group.
- $\delta \sim 7.73$ ppm (doublet of doublets, 1H): Aromatic proton coupled to two other ring protons.
- $\delta \sim 7.15$ ppm (doublet, 1H): Aromatic proton adjacent to the hydroxyl group.
- $\delta \sim 6.29$ ppm (singlet, 1H): The labile proton of the hydroxyl group (-OH). Its chemical shift can vary with concentration and solvent.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Molecules with conjugated π -systems, like 3Cl4HBA, absorb light in the ultraviolet or visible range, promoting electrons from a lower-energy molecular orbital to a higher-energy one. The resulting spectrum helps to characterize the conjugated system. The primary transitions observed are the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.

Experimental Protocol:

- **Solvent Selection:** Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).^[11]
- **Solution Preparation:** Prepare a dilute solution of **3-Chloro-4-hydroxybenzaldehyde** of a known concentration.
- **Analysis:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

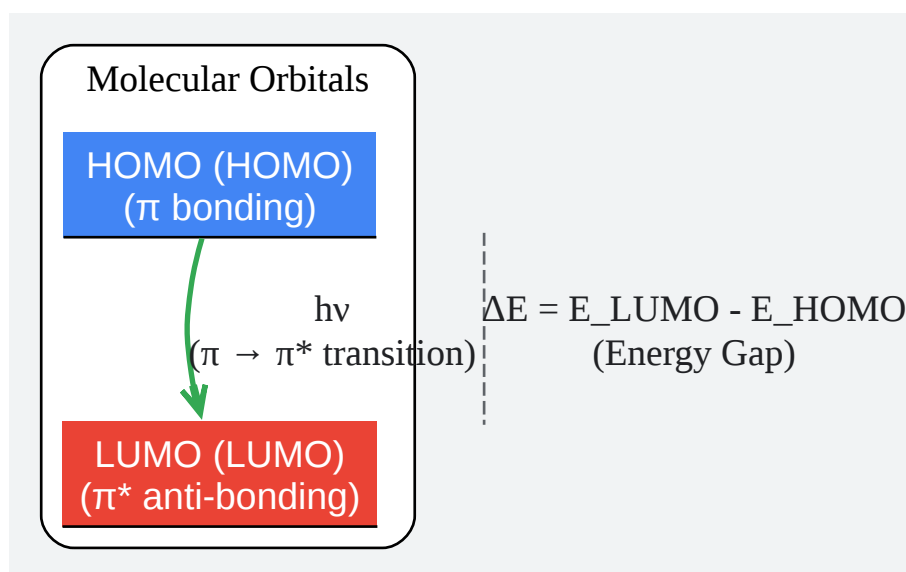
- Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum. The wavelength of maximum absorbance (λ_{max}) is a key characteristic. For similar phenolic aldehydes, a strong $\pi \rightarrow \pi^*$ transition is typically observed in the 285-310 nm range.^{[12][13]}

Theoretical and Electronic Properties

Computational chemistry, particularly DFT, provides profound insights into the electronic landscape of a molecule that are not directly accessible through experimentation.^[12]

Frontier Molecular Orbitals (HOMO-LUMO)

Expertise & Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest-energy electronic transition.^[12]
^[14] A smaller gap generally implies higher reactivity and a greater ease of charge transfer within the molecule.^{[12][15]}



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Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

Expertise & Causality: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity.^[12] The map is color-coded to show different charge potentials:

- Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.
- Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For **3-Chloro-4-hydroxybenzaldehyde**, the MEP surface is expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them nucleophilic centers.^{[12][16]} Conversely, the aldehydic and hydroxyl hydrogen atoms would exhibit positive potential, marking them as electrophilic sites.

Mulliken Charge Distribution

Expertise & Causality: Mulliken population analysis is a computational method used to assign a partial charge to each atom in a molecule.^[17] This provides a quantitative measure of the electron distribution, revealing the effects of electronegative atoms. In 3Cl4HBA, the analysis would show a significant negative partial charge on the oxygen and chlorine atoms and positive partial charges on the carbon atoms attached to them, as well as on the hydrogen atoms. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.

Synthesis and Reactivity Insights

A common and efficient method for synthesizing **3-Chloro-4-hydroxybenzaldehyde** is through the direct chlorination of its precursor, 4-hydroxybenzaldehyde.^[3]

Synthetic Protocol Outline:

- 4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as chloroform.^[3]
- A chlorinating agent, typically N-chlorosuccinimide (NCS), is added to the solution.^{[3][18]}

- The reaction mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the completion of the electrophilic aromatic substitution.[3]
- Following the reaction, the product is isolated and purified, often using techniques like column chromatography.[3]

The electronic properties discussed previously directly inform its reactivity. The electron-rich aromatic ring, activated by the hydroxyl group, is prone to electrophilic substitution (as seen in its synthesis). The MEP map identifies the carbonyl oxygen as a prime site for protonation or coordination to Lewis acids, while the aldehydic carbon is an electrophilic center for nucleophilic addition—a key reaction step when 3Cl4HBA is used as an intermediate.

Conclusion

3-Chloro-4-hydroxybenzaldehyde is a molecule whose chemical identity is defined by the interplay of its substituent groups. Its molecular structure has been rigorously established through a combination of computational modeling and validated by a suite of spectroscopic techniques including FT-IR, NMR, and UV-Vis. The electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and atomic charge distribution, reveal a nuanced landscape of reactivity. This detailed characterization provides a robust foundation for its application in chemical synthesis, enabling researchers to rationally design novel compounds and optimize reaction pathways in the fields of materials science and drug development.

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